5-Azaindole-6-carboxamide

IKK2 inhibitor Inflammation Autoimmune disease

Procure 5-Azaindole-6-carboxamide as your strategic kinase inhibitor building block. Its unique 5-azaindole core is essential for ATP-binding site hinge interactions, unlike 6- or 7-azaindole isomers. This scaffold is explicitly optimized for IKK2, Cdc7, and Bcr-Abl inhibitor programs, conferring potent inhibition and improved metabolic stability. Validated fragment hit for IMPDH FBDD campaigns (Ki 240-440 nM). Substitution compromises target affinity; secure the exact core for your drug discovery pipeline.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1427502-97-3
Cat. No. B1375405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaindole-6-carboxamide
CAS1427502-97-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC=C21)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)7-3-6-5(4-11-7)1-2-10-6/h1-4,10H,(H2,9,12)
InChIKeyLGJKTZJZPNZQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaindole-6-carboxamide (CAS 1427502-97-3): A Privileged Scaffold for Kinase Inhibitor Development and Targeted Therapeutic Research


5-Azaindole-6-carboxamide (1H-pyrrolo[3,2-c]pyridine-6-carboxamide) is a heterocyclic building block that is foundational to a distinct class of kinase inhibitors. As a core structural component, its 5-azaindole framework provides a key hydrogen-bonding motif for targeting the ATP-binding site of various kinases, a feature that distinguishes it from its 6- and 7-azaindole isomers [1]. This compound is specifically recognized as a key intermediate in the synthesis of potent and selective inhibitors for targets such as IKK2 and Cdc7 kinase, positioning it as a critical starting material for developing therapies for inflammatory diseases and cancer [2][3].

Why Generic Substitution Fails: The Critical Role of 5-Azaindole-6-carboxamide in Achieving Target Potency and Selectivity


Substituting 5-azaindole-6-carboxamide with a different azaindole isomer or a generic carboxamide is not a viable procurement strategy for kinase-targeted research. The position of the nitrogen atoms in the azaindole core (e.g., 5- vs. 6- vs. 7-azaindole) fundamentally alters the vector and geometry of hinge-binding interactions with the kinase ATP pocket, leading to drastic differences in target affinity and selectivity [1]. Furthermore, the 6-carboxamide group is often essential for forming specific hydrogen bonds within the target's active site. The precise substitution pattern of the core scaffold of 5-azaindole-6-carboxamide has been explicitly optimized in medicinal chemistry campaigns to confer a unique combination of potent inhibition and improved metabolic stability compared to other isomers, as directly demonstrated in the development of Cdc7 inhibitors [2]. Therefore, changing this core component will almost certainly compromise the activity and selectivity profile of the final inhibitor, invalidating the research and development effort.

Quantitative Evidence Guide for 5-Azaindole-6-carboxamide: Validated Differentiation for Scientific Procurement


Potent IKK2 Inhibition by 5-Azaindole-6-carboxamide-Derived Compounds

Compounds built upon the 5-azaindole-6-carboxamide scaffold, as exemplified in patent US20080242685, are specifically claimed as potent inhibitors of IKK2 kinase. The importance of this specific core is demonstrated by the potent activity of 4-phenyl-7-azaindole derivatives, which serve as a benchmark. The top compound from a related optimization campaign showed an IC50 of 20 nM against IKK2, validating the scaffold's potential for achieving high target affinity .

IKK2 inhibitor Inflammation Autoimmune disease

IMPDH Inhibition: Biochemical Validation of 5-Azaindole-6-carboxamide Activity

The unadorned 5-azaindole-6-carboxamide core has demonstrated direct, measurable biochemical activity against Inosine-5'-monophosphate dehydrogenase (IMPDH). Data from BindingDB shows it inhibits IMPDH with Ki values ranging from 240 nM to 440 nM, depending on the substrate context (IMP vs. NAD) [1]. This level of activity positions it as a validated fragment hit for this target class.

IMPDH inhibitor Antiviral Immunosuppression

Cdc7 Kinase Inhibition: Superior Potency and Selectivity of the 5-Azaindole Scaffold

A focused medicinal chemistry campaign to develop Cdc7 kinase inhibitors directly compared analogs based on indole and various azaindole cores. The study found that 5-azaindole derivatives were significantly more potent and selective than their 4-, 6-, and 7-azaindole counterparts. Furthermore, the 5-azaindole-based inhibitors demonstrated improved intrinsic metabolic stability, a critical advantage for in vivo applications [1]. The 5-azaindole core itself is the critical determinant of this favorable profile.

Cdc7 inhibitor DNA replication Cancer therapy

Renin Inhibition: Context for Isomer-Dependent Potency Differences

While 5-azaindole-6-carboxamide is not a renin inhibitor itself, structure-activity relationship studies on 5- and 7-azaindole-scaffolds for renin inhibition provide crucial context. These studies show that the best compounds on the 5- or 7-azaindole scaffold achieve IC50 values between 3 and 8 nM [1]. This is in contrast to optimized 4- and 6-azaindole-3-carboxamides, which can achieve sub-nanomolar potency (IC50 = 1.3 nM) [2]. This comparison highlights that while all azaindole isomers can yield potent inhibitors, the specific isomer and its substitution pattern (e.g., 3-carboxamide vs. 6-carboxamide) are critical for achieving maximal potency against a given target.

Renin inhibitor Hypertension Cardiovascular disease

Bcr-Abl Kinase Inhibition: The 5-Azaindole Core as a Validated Anticancer Scaffold

Patents (e.g., US20230130724A1) specifically claim 5- and 6-azaindole compounds as inhibitors of Bcr-Abl tyrosine kinases, a major target in chronic myeloid leukemia (CML) [1]. This demonstrates that the 5-azaindole core, and by extension 5-azaindole-6-carboxamide, is a privileged scaffold for this therapeutically important target. For context, the optimized clinical candidate relcobatinib, which is based on this scaffold class, shows potent inhibition of wild-type ABL1 (IC50 = 12.7 nM) [2].

Bcr-Abl inhibitor Leukemia Cancer

High-Value Application Scenarios for 5-Azaindole-6-carboxamide in Drug Discovery


Development of Potent and Selective IKK2 Inhibitors for Inflammatory Diseases

As demonstrated by patent US20080242685 and supporting data on 4-phenyl-7-azaindoles, the 5-azaindole-6-carboxamide scaffold is a cornerstone for creating IKK2 inhibitors. Medicinal chemists can leverage this building block to synthesize novel compounds targeting inflammatory conditions such as rheumatoid arthritis, asthma, and COPD. Its use ensures engagement with the target kinase's hinge region, providing a direct path to achieving the nanomolar potency required for therapeutic candidates [1].

Design of Next-Generation Cdc7 Inhibitors with Improved Metabolic Stability

A comparative study of azaindole isomers for Cdc7 kinase inhibition identified the 5-azaindole core as uniquely capable of conferring both potent inhibition and improved intrinsic metabolic stability. This makes 5-azaindole-6-carboxamide the optimal starting material for developing Cdc7 inhibitors aimed at treating cancers where DNA replication machinery is a key target [2]. Substituting this with another isomer is likely to result in a less stable and less selective compound.

Fragment-Based Drug Discovery (FBDD) Targeting IMPDH

The validated Ki values (240-440 nM) for 5-azaindole-6-carboxamide against IMPDH make it an excellent, high-quality fragment hit for FBDD campaigns. Its moderate affinity and established binding mode provide a rational starting point for structure-guided optimization to develop novel antiviral or immunosuppressive agents. Its confirmed activity eliminates the need for initial screening and accelerates the lead generation process [3].

Synthesis of Novel Bcr-Abl Inhibitors for Oncology

With Bcr-Abl inhibitors being a cornerstone of CML therapy, and with patents specifically claiming 5-azaindole compounds for this target, 5-azaindole-6-carboxamide is a strategic purchase for any oncology-focused medicinal chemistry group. It enables the exploration of new chemical space around a validated, clinically relevant kinase target, as evidenced by the potency of related compounds like relcobatinib (IC50 = 12.7 nM against WT ABL1) [4].

Quote Request

Request a Quote for 5-Azaindole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.